molecular formula C9H8N2O B113303 5-aminoisoquinolin-1(2H)-one CAS No. 93117-08-9

5-aminoisoquinolin-1(2H)-one

Cat. No. B113303
CAS RN: 93117-08-9
M. Wt: 160.17 g/mol
InChI Key: SVASVGVAQIVSEZ-UHFFFAOYSA-N
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Patent
US08097627B2

Procedure details

268.3 mg (1.51 mmol) of 5-nitroisoquinolin-1(2H)-one is added with 376.5 mg of ammonium chloride and 2.6 ml of water in 14 ml of ethanol and 5.4 ml of tetrahydrofuran. After addition in portions of 1.23 g of zinc powder (heating to 30 to 35° C.), it is stirred for two hours. The reaction mixture is suctioned off through a gas fiber filter and rewashed with ethyl acetate. After the filtrate is washed with water and saturated sodium chloride solution, the organic phase is dried as usual. Filtering off the desiccant and spinning off the solvent produce 196.5 mg (88.1%) of the desired amine.
Quantity
268.3 mg
Type
reactant
Reaction Step One
Quantity
376.5 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.23 g
Type
catalyst
Reaction Step Two
Name
Yield
88.1%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][NH:8][C:9]2=[O:14])([O-])=O.[Cl-].[NH4+].O>C(O)C.O1CCCC1.[Zn]>[NH2:1][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][NH:8][C:9]2=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
268.3 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CNC(C2=CC=C1)=O
Name
Quantity
376.5 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
2.6 mL
Type
reactant
Smiles
O
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5.4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.23 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
is stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
After the filtrate is washed with water and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
the organic phase is dried as usual
FILTRATION
Type
FILTRATION
Details
Filtering off the desiccant and

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C2C=CNC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 196.5 mg
YIELD: PERCENTYIELD 88.1%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.